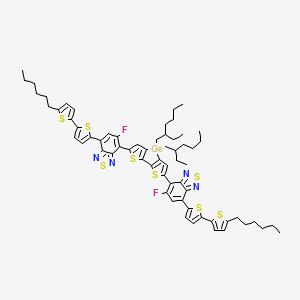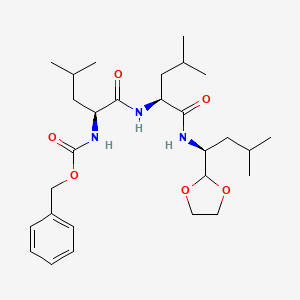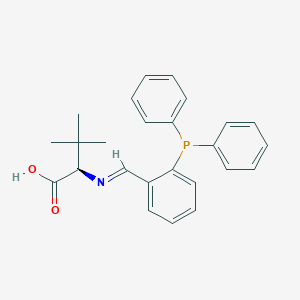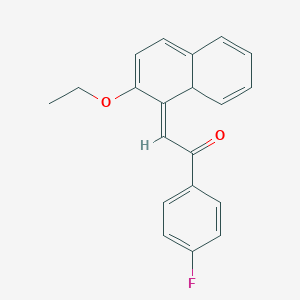
2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is an organic compound with the molecular formula C20H17FO2 It is characterized by the presence of an ethoxy group attached to a naphthalene ring and a fluoroacetophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxynaphthalene: Shares the ethoxy-naphthalene structure but lacks the fluoroacetophenone moiety.
4’-Fluoroacetophenone: Contains the fluoroacetophenone structure but lacks the ethoxy-naphthalene component.
Uniqueness
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is unique due to the combination of both ethoxy-naphthalene and fluoroacetophenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such combined properties are desired .
Eigenschaften
Molekularformel |
C20H17FO2 |
|---|---|
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+ |
InChI-Schlüssel |
QXDGVRRMMIAYSS-QGOAFFKASA-N |
Isomerische SMILES |
CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



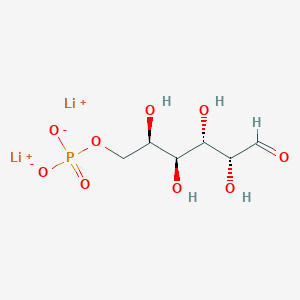


![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
